4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide
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Overview
Description
4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide is a complex organic compound that features a trifluoromethyl group, a triazole ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide typically involves multiple steps, including the formation of the triazole ring, introduction of the trifluoromethyl group, and coupling with the benzamide moiety. Common synthetic routes may involve:
Formation of the Triazole Ring: This can be achieved through cyclization reactions involving hydrazines and carboxylic acids or their derivatives.
Introduction of the Trifluoromethyl Group: This step often involves radical trifluoromethylation reactions, which can be catalyzed by transition metals or initiated by photochemical methods.
Coupling with Benzamide Moiety: The final step typically involves coupling reactions such as amidation or esterification to form the benzamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Halogenation using bromine or chlorine, nitration using nitric acid, and sulfonation using sulfuric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield sulfoxides or sulfones, while substitution reactions on the aromatic rings could yield halogenated or nitrated derivatives.
Scientific Research Applications
4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings with unique properties.
Mechanism of Action
The mechanism of action of 4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group and triazole ring are known to enhance the compound’s binding affinity to certain enzymes and receptors, potentially inhibiting their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 3-[(5-difluoromethoxy-1-methyl-3-trifluoromethylpyrazol-4-yl)methylsulfanyl]-4,5-dihydro-5,5-dimethyl-1,2-isoxazole
- 4-(chloromethyl)-5-(difluoromethoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole
Uniqueness
4-[(4-ethylphenoxy)methyl]-N-[3-(methylsulfanyl)-5-(trifluoromethyl)-4H-1,2,4-triazol-4-yl]benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, while the triazole ring contributes to its bioactivity and binding affinity to molecular targets.
Properties
Molecular Formula |
C20H19F3N4O2S |
---|---|
Molecular Weight |
436.5 g/mol |
IUPAC Name |
4-[(4-ethylphenoxy)methyl]-N-[3-methylsulfanyl-5-(trifluoromethyl)-1,2,4-triazol-4-yl]benzamide |
InChI |
InChI=1S/C20H19F3N4O2S/c1-3-13-6-10-16(11-7-13)29-12-14-4-8-15(9-5-14)17(28)26-27-18(20(21,22)23)24-25-19(27)30-2/h4-11H,3,12H2,1-2H3,(H,26,28) |
InChI Key |
UMARZLDLEQTUEP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC2=CC=C(C=C2)C(=O)NN3C(=NN=C3SC)C(F)(F)F |
Origin of Product |
United States |
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